N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15302281
InChI: InChI=1S/C23H25NO3/c1-3-19-8-10-20(11-9-19)15-24(16-22-5-4-14-26-22)23(25)17-27-21-12-6-18(2)7-13-21/h4-14H,3,15-17H2,1-2H3
SMILES:
Molecular Formula: C23H25NO3
Molecular Weight: 363.4 g/mol

N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide

CAS No.:

Cat. No.: VC15302281

Molecular Formula: C23H25NO3

Molecular Weight: 363.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide -

Specification

Molecular Formula C23H25NO3
Molecular Weight 363.4 g/mol
IUPAC Name N-[(4-ethylphenyl)methyl]-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide
Standard InChI InChI=1S/C23H25NO3/c1-3-19-8-10-20(11-9-19)15-24(16-22-5-4-14-26-22)23(25)17-27-21-12-6-18(2)7-13-21/h4-14H,3,15-17H2,1-2H3
Standard InChI Key ZTDYQTDBZTVVNV-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)C

Introduction

N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide is a complex organic compound characterized by its unique molecular structure, which combines several functional groups, including an acetamide moiety, a furan ring, and aromatic phenoxy and ethylbenzyl groups. The molecular formula for this compound is not explicitly provided in the available literature, but its molecular weight is approximately 377.5 g/mol, although another source lists it as 363.4 g/mol . This discrepancy may stem from variations in measurement or calculation methods.

Synthesis and Chemical Reactivity

The synthesis of N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide typically involves multi-step organic synthesis techniques. Common reagents include oxidizing agents like potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to optimize yields and purity.

Reaction TypeReagentsConditions
OxidationPotassium permanganateControlled temperature, specific solvent
ReductionLithium aluminum hydrideAnhydrous conditions, controlled temperature
SubstitutionNucleophiles (e.g., amines, alcohols)Mild conditions, appropriate solvent

Biological Activity and Potential Applications

Research into the biological activity of N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide suggests potential therapeutic properties. Preliminary studies indicate that it may exhibit significant biological activities, although the exact mechanisms by which this compound exerts its effects are still under investigation. Potential interactions involve enzyme inhibition or receptor modulation.

Potential Biological ActivityMechanism
Therapeutic EffectsEnzyme inhibition, receptor modulation
Biological Target InteractionsBinding to specific enzymes or receptors

Comparison with Similar Compounds

Several compounds share structural similarities with N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide. These include:

Compound NameMolecular FormulaKey Features
2-(2,6-Dimethylphenoxy)-N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)acetamideC24H27NO3Similar structure but with dimethyl substitutions on the phenoxy group
N-Furan-2-Ylmethyl-4-methyl-benzenesulfonamideC12H13NO3SContains a furan group but differs significantly in functional groups
1-(2-(2-(furan-2-ylmethyl)-4-methylphenoxy)ethyl)-4-methylpiperazineC19H26N2O2Incorporates a piperazine ring, altering its biological activity profile

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